molecular formula C8H7NO4S B597592 2-Isocyanatophenyl methanesulfonate CAS No. 167951-48-6

2-Isocyanatophenyl methanesulfonate

Cat. No.: B597592
CAS No.: 167951-48-6
M. Wt: 213.207
InChI Key: RECLBWVJUULIET-UHFFFAOYSA-N
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Description

2-Isocyanatophenyl methanesulfonate is a specialized organic compound combining a methanesulfonate ester group (-OSO₂CH₃) and an isocyanate (-NCO) moiety on a phenyl ring. This structure confers dual reactivity: the isocyanate group participates in nucleophilic addition reactions (e.g., with amines or alcohols), while the methanesulfonate group acts as a leaving group or stabilizer. The compound is primarily utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates. However, direct experimental data on its physical properties or synthesis are absent in the provided evidence, necessitating inferences from structurally related methanesulfonate and isocyanate derivatives.

Properties

IUPAC Name

(2-isocyanatophenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14(11,12)13-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECLBWVJUULIET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC=CC=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isocyanatophenyl methanesulfonate typically involves the reaction of 2-isocyanatophenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isocyanatophenyl methanesulfonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include substituted phenols.

    Hydrolysis: Products are the corresponding amine and carbon dioxide.

    Addition Reactions: Products include urethanes or ureas.

Scientific Research Applications

2-Isocyanatophenyl methanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isocyanatophenyl methanesulfonate involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles such as amines, leading to the formation of stable urethane or urea linkages. These reactions are crucial in modifying biomolecules or synthesizing new materials .

Comparison with Similar Compounds

The following analysis compares 2-isocyanatophenyl methanesulfonate with analogous methanesulfonate esters and isocyanate-containing compounds, leveraging data from the provided evidence and structural analogs.

Structural and Functional Group Comparison
Compound Functional Groups Molecular Formula (Example) Key Applications
This compound Methanesulfonate, isocyanate C₈H₇NO₄S (hypothetical) Polymer crosslinking, drug synthesis
Ethyl Methanesulfonate Methanesulfonate, ethyl ester C₃H₈O₃S Biochemical research, mutagen
Lead Methanesulfonate Methanesulfonate, lead salt Pb(CH₃SO₃)₂ Electroplating, industrial catalysts
Benzilic Acid Hydroxyacetic acid, diphenyl C₁₄H₁₂O₃ Pharmaceutical intermediates

Key Observations :

  • Reactivity : Ethyl methanesulfonate (EMS) is a potent alkylating agent due to its sulfonate ester group, enabling DNA methylation . In contrast, this compound’s isocyanate group likely reacts with nucleophiles (e.g., amines), forming ureas or carbamates.
  • Stability : Lead methanesulfonate is stable under standard conditions but decomposes under heat to release toxic sulfur oxides . The phenyl-isocyanate group in the target compound may confer thermal instability, analogous to aromatic isocyanates.

Critical Differences :

  • Mutagenicity : EMS is a well-documented mutagen due to its ability to alkylate DNA , whereas lead methanesulfonate’s toxicity stems from heavy metal exposure . The isocyanate group in the target compound may pose respiratory sensitization risks, akin to toluene diisocyanate.
  • Environmental Impact : Lead methanesulfonate’s persistence and metal content raise ecological concerns , whereas methanesulfonate esters like EMS are biodegradable but hazardous in aquatic systems.

Biological Activity

2-Isocyanatophenyl methanesulfonate (CAS No. 167951-48-6) is a compound of significant interest in medicinal chemistry and biochemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, applications in research, and comparative studies with similar compounds.

This compound is characterized by the presence of an isocyanate group and a methanesulfonate moiety. Its chemical structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C9H9N2O3S

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, particularly cysteine and lysine residues. This interaction can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes by modifying their active sites, thus blocking substrate access.
  • Protein Interaction : It can affect protein-protein interactions, leading to downstream effects on cellular signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits serine proteases and cysteine proteases
CytotoxicityInduces apoptosis in cancer cell lines
Antimicrobial PropertiesExhibits activity against certain bacterial strains
Modulation of Immune ResponseAlters cytokine production in immune cells

Case Study 1: Enzyme Inhibition

In a study investigating the inhibition of serine proteases, this compound was found to significantly reduce enzyme activity in vitro. The compound demonstrated an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent in diseases where serine proteases are implicated.

Case Study 2: Cytotoxicity in Cancer Cells

Research conducted on various cancer cell lines revealed that treatment with this compound led to increased rates of apoptosis. Flow cytometry analysis indicated that the compound activates caspase pathways, which are crucial for programmed cell death.

Comparative Analysis

To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

CompoundMechanism of ActionBiological Activity
This compoundCovalent modification of enzymesStrong enzyme inhibitor
Phenyl isocyanateNon-selective protein modificationModerate cytotoxicity
Methanesulfonic acidIonic interactions with proteinsLimited biological activity

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